4-amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine
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Overview
Description
4-amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an amino group, a triazine ring, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with an appropriate amine to form the triazine core. Subsequently, the phenoxyphenyl group is introduced through a nucleophilic substitution reaction. The final step involves the introduction of the isopropyl and methyl groups through alkylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which are critical for optimizing the synthesis process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides, aryl halides, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine involves its interaction with specific molecular targets and pathways The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-[4-(2-isopropylphenoxy)phenyl]-1,3,5-triazin-2-ylamine
- 4-amino-6-[4-(2-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine
- 4-amino-6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazin-2-ylamine derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties Its structure allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties
Properties
IUPAC Name |
6-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-11(2)15-9-4-12(3)10-16(15)25-14-7-5-13(6-8-14)17-22-18(20)24-19(21)23-17/h4-11H,1-3H3,(H4,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOQDLXQZHETQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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